molecular formula C14H12ClFN2O3S B5686065 N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide CAS No. 289061-23-0

N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5686065
CAS No.: 289061-23-0
M. Wt: 342.8 g/mol
InChI Key: AXUXZKSJSFKRHZ-UHFFFAOYSA-N
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Description

N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C14H12ClFN2O3S. It is known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a sulfonamide group, which is linked to a phenyl ring substituted with chloro and fluoro groups.

Preparation Methods

The synthesis of N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 3-chloro-4-fluoroaniline with acetic anhydride in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of anti-inflammatory drugs due to its ability to inhibit cyclooxygenase enzymes.

    Biological Studies: The compound is studied for its potential to inhibit tumor necrosis factor-alpha (TNF-α) production, making it a candidate for anti-cancer research.

    Pharmacology: It is evaluated for its antioxidant properties and its ability to reduce oxidative stress in biological systems.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other pharmacologically active molecules

Mechanism of Action

The mechanism of action of N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins from arachidonic acid. By inhibiting these enzymes, the compound reduces inflammation and pain. Additionally, it has been shown to inhibit the production of TNF-α, a cytokine involved in systemic inflammation .

Comparison with Similar Compounds

N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide can be compared with other sulfonamide derivatives such as:

  • N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
  • 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their biological activity and chemical reactivity. The presence of chloro and fluoro groups in this compound makes it unique in terms of its electrophilic properties and potential interactions with biological targets .

Properties

IUPAC Name

N-[4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O3S/c1-9(19)17-10-2-5-12(6-3-10)22(20,21)18-11-4-7-14(16)13(15)8-11/h2-8,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUXZKSJSFKRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173735
Record name N-[4-[[(3-Chloro-4-fluorophenyl)amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289061-23-0
Record name N-[4-[[(3-Chloro-4-fluorophenyl)amino]sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289061-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[(3-Chloro-4-fluorophenyl)amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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